Unmatched In Vitro Potency: 20- to 100-Fold Improvement Over Common MAGL Inhibitors
JJKK 048 exhibits an IC50 of 0.4 nM (400 pM) against MAGL, a value that is 20-fold more potent than JZL184 (IC50 = 8 nM) and >20-fold more potent than MJN110 (IC50 = 9.1 nM) . When compared to KML29, which shows species-dependent IC50 values of 5.9 nM (human) and 15 nM (mouse), JJKK 048 demonstrates a 15- to 37-fold improvement in human and mouse systems [1]. This potency advantage directly translates to lower compound requirements for achieving maximal target engagement in cellular and biochemical assays.
| Evidence Dimension | In vitro potency (IC50) |
|---|---|
| Target Compound Data | 0.4 nM (400 pM) |
| Comparator Or Baseline | JZL184: 8 nM; MJN110: 9.1 nM; KML29: 5.9 nM (human) / 15 nM (mouse) |
| Quantified Difference | 20-fold (vs JZL184); >20-fold (vs MJN110); 15-fold to 37-fold (vs KML29) |
| Conditions | In vitro enzymatic assay; human MAGL unless otherwise noted |
Why This Matters
Higher potency enables lower working concentrations, reducing the risk of off-target effects and minimizing compound consumption in large-scale screening or long-term in vivo studies.
- [1] TargetMol. KML29 Product Page. View Source
